(r)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Overview
Description
®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tetrahydrofuran ring, a phenoxy group, and a benzyl group substituted with chlorine and iodine atoms. Its molecular formula is C13H10ClIO, and it has a molecular weight of 344.5754 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-iodobenzyl chloride with phenol to form 4-(2-chloro-5-iodobenzyl)phenol. This intermediate is then reacted with tetrahydrofuran under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Safety measures are also crucial due to the presence of reactive halogen atoms .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives .
Scientific Research Applications
®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The presence of halogen atoms allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: Shares the halogenated benzene ring but lacks the tetrahydrofuran and phenoxy groups.
4-(2-Chloro-5-iodobenzyl)phenol: An intermediate in the synthesis of the target compound, with similar structural features.
Uniqueness
®-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is unique due to the combination of its tetrahydrofuran ring, phenoxy group, and halogenated benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
(3R)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHNGIWRCCQMQ-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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